Cas no 90267-03-1 (1-Bromo-3,5-diethylbenzene)

1-Bromo-3,5-diethylbenzene (CAS: 3972-64-7) is a brominated aromatic compound featuring two ethyl substituents at the 3- and 5-positions of the benzene ring. This structure enhances its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom serves as a reactive site for functionalization. The diethyl groups contribute to increased steric and electronic effects, influencing reaction selectivity. The compound is commonly employed in pharmaceutical and agrochemical research due to its stability and predictable reactivity. It is typically supplied as a high-purity liquid or solid, ensuring consistent performance in synthetic applications.
1-Bromo-3,5-diethylbenzene structure
1-Bromo-3,5-diethylbenzene structure
Product Name:1-Bromo-3,5-diethylbenzene
CAS No:90267-03-1
MF:C10H13Br
MW:213.114222288132
MDL:MFCD08062420
CID:820578
PubChem ID:11959029
Update Time:2025-05-19

1-Bromo-3,5-diethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3,5-diethylbenzene
    • 1-Bromo-3,5-diethylbenzene (ACI)
    • 1-bromo-3,5-diethyl-benzene
    • Benzene, 1-bromo-3,5-diethyl-
    • SCHEMBL1437868
    • CS-0152534
    • DTXSID00474762
    • GJZCXWCBZPSQEV-UHFFFAOYSA-N
    • CL8619
    • FS-4377
    • 1-Bromo-3,5-diethyl benzene
    • 90267-03-1
    • AKOS005257323
    • 3,5-Diethylbromobenzene
    • MFCD08062420
    • 3,5-diethyl-1-bromobenzene
    • DB-005704
    • MDL: MFCD08062420
    • Inchi: 1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3
    • InChI Key: GJZCXWCBZPSQEV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CC)C=C(CC)C=1

Computed Properties

  • Exact Mass: 212.02000
  • Monoisotopic Mass: 212.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 99.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.57390

1-Bromo-3,5-diethylbenzene Pricemore >>

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1-Bromo-3,5-diethylbenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Hypophosphorous acid Solvents: Water
Reference
Synthesis of 3,5-diethylbenzoic acid
Snyder, H. R.; Adams, Robert R.; McIntosh, A. V. Jr., Journal of the American Chemical Society, 1941, 63, 3280-2

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 5 min, reflux
Reference
Synthesis of N-heterocyclic carbene ligands for site-selective C-H alkylation by cooperative nickel/aluminum catalysis
Okumura, Shogo; Ebara, Tomohiro; Semba, Kazuhiko; Nakao, Yoshiaki, Heterocycles, 2019, 99(2), 1128-1144

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
1.2 Reagents: Phosphinic acid ;  3 °C; 24 h, 3 °C; 24 h, rt
Reference
London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution
Rummel, Lars ; Domanski, Marvin H. J. ; Hausmann, Heike ; Becker, Jonathan ; Schreiner, Peter R., Angewandte Chemie, 2022, 61(29),

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 5 min, reflux
Reference
Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139
Shi, Feng; Shen, Jing Kang; Chen, Danqi; Fog, Karina; Thirstrup, Kenneth; et al, ACS Medicinal Chemistry Letters, 2011, 2(4), 303-306

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Diethylene glycol
Reference
Circular dichroism. XCI. Syntheses and CD of benzene derivatives with several similar substituents
Netzke, Karl; Snatzke, Guenther, Chemische Berichte, 1989, 122(7), 1365-71

1-Bromo-3,5-diethylbenzene Raw materials

1-Bromo-3,5-diethylbenzene Preparation Products

1-Bromo-3,5-diethylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:90267-03-1)1-Bromo-3,5-diethylbenzene
Order Number:A11660
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:26
Price ($):168.0
Email:sales@amadischem.com

1-Bromo-3,5-diethylbenzene Related Literature

Additional information on 1-Bromo-3,5-diethylbenzene

Chemical Profile of 1-Bromo-3,5-diethylbenzene (CAS No. 90267-03-1)

1-Bromo-3,5-diethylbenzene, identified by the Chemical Abstracts Service registry number CAS No. 90267-03-1, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound serves as a versatile intermediate in the preparation of more complex molecules, particularly in the development of novel therapeutic agents and materials with tailored electronic properties.

The molecular structure of 1-Bromo-3,5-diethylbenzene consists of a benzene ring substituted with two ethyl groups at the 3rd and 5th positions, and a bromine atom at the 1st position. This specific arrangement imparts unique reactivity and electronic characteristics, making it a valuable building block for further functionalization. The presence of both electron-donating ethyl groups and an electron-withdrawing bromine atom creates a balance that influences its chemical behavior in various synthetic pathways.

In recent years, 1-Bromo-3,5-diethylbenzene has been explored in the synthesis of advanced materials, particularly in the realm of organic electronics. Researchers have leveraged its aromatic framework to develop novel conductive polymers and organic semiconductors. The bromine substituent allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems essential for optoelectronic applications.

Moreover, the pharmaceutical industry has shown interest in 1-Bromo-3,5-diethylbenzene as a precursor for drug discovery programs. Its structural motif is reminiscent of several bioactive compounds that exhibit desirable pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors or antimicrobial agents. The ability to introduce diverse functional groups while retaining the core 1-Bromo-3,5-diethylbenzene scaffold provides chemists with a flexible platform to explore structure-activity relationships (SAR) and optimize drug-like properties.

Recent advancements in computational chemistry have further highlighted the utility of 1-Bromo-3,5-diethylbenzene in rational drug design. Molecular modeling studies suggest that this compound can interact with biological targets in specific ways, offering insights into its potential therapeutic applications. By integrating experimental data with computational predictions, researchers aim to accelerate the discovery of novel therapeutics derived from 1-Bromo-3,5-diethylbenzene.

The synthesis of 1-Bromo-3,5-diethylbenzene typically involves ethylation of a bromobenzene derivative followed by selective bromination. This approach ensures high regioselectivity and yield, making it an efficient route for industrial-scale production. The growing demand for this intermediate has prompted innovations in synthetic methodologies to enhance scalability and sustainability.

In conclusion, 1-Bromo-3,5-diethylbenzene (CAS No. 90267-03-1) is a multifaceted compound with broad applications across organic synthesis and material science. Its unique structural features enable diverse chemical transformations, making it indispensable in both academic research and industrial settings. As our understanding of its reactivity evolves, so too will its role in advancing chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90267-03-1)1-Bromo-3,5-diethylbenzene
A11660
Purity:99%
Quantity:25g
Price ($):168.0
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